molecular formula C15H11Br2NO3 B12009836 2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone CAS No. 6968-99-6

2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone

Cat. No.: B12009836
CAS No.: 6968-99-6
M. Wt: 413.06 g/mol
InChI Key: LOYYEMPWEAHZAH-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone: is a chemical compound with the following properties:

    Common Name: 2,3-dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one

    CAS Number: 54987-90-5

    Molecular Formula: CHBrNO

    Molecular Weight: 413.06 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction of acetophenone with 2-nitrobenzaldehyde . The bromination occurs at the α-carbon position of the ketone group. The reaction proceeds as follows:

Acetophenone+2-Nitrobenzaldehyde2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one\text{Acetophenone} + \text{2-Nitrobenzaldehyde} \rightarrow \text{2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one} Acetophenone+2-Nitrobenzaldehyde→2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one

Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or ethyl acetate) with a brominating agent (e.g., bromine or N-bromosuccinimide). Acidic conditions may be employed to facilitate the bromination.

Chemical Reactions Analysis

Reactivity:

    Bromination: The compound readily undergoes bromination due to the presence of α-hydrogens adjacent to the carbonyl group.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The bromine atoms can be substituted by other nucleophiles.

Common Reagents and Conditions:
  • Bromine (Br2)
  • N-Bromosuccinimide (NBS)
  • Hydrogenation catalysts (e.g., palladium on carbon) for nitro group reduction

Major Products: The major product of the bromination reaction is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : Used as a synthetic intermediate for other compounds.
  • Biology : Investigated for its potential biological activities.
  • Medicine : Studied for its pharmacological properties.
  • Industry : May serve as a building block in organic synthesis.

Mechanism of Action

The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

  • Acetophenone
  • 2-Nitrobenzaldehyde

Remember that this compound’s uniqueness lies in its combination of bromine substitution and the nitrophenyl group

Properties

CAS No.

6968-99-6

Molecular Formula

C15H11Br2NO3

Molecular Weight

413.06 g/mol

IUPAC Name

2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H11Br2NO3/c16-13(11-7-4-8-12(9-11)18(20)21)14(17)15(19)10-5-2-1-3-6-10/h1-9,13-14H

InChI Key

LOYYEMPWEAHZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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